molecular formula C13H13NO3 B2495974 3-morpholino-4H-chromen-4-one CAS No. 40302-80-5

3-morpholino-4H-chromen-4-one

Cat. No.: B2495974
CAS No.: 40302-80-5
M. Wt: 231.251
InChI Key: DBSFOQMKGXPWOB-UHFFFAOYSA-N
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Description

Contextualization within Chromenone Chemistry

Chromenones, specifically 4H-chromen-4-ones (also known as 4H-1-benzopyran-4-ones or simply chromones), are a class of oxygen-containing heterocyclic compounds. tandfonline.com The core structure consists of a benzene (B151609) ring fused to a pyranone ring. This structural framework is not just a synthetic curiosity but is widely found in nature, forming the backbone of an important class of natural products known as flavonoids. tandfonline.comd-nb.info The chemistry of chromones is rich and versatile, allowing for substitutions at various positions, which in turn modulates their physicochemical and biological properties. d-nb.inforesearchgate.net The compound in focus, 3-morpholino-4H-chromen-4-one, is a derivative where the C-3 position of the pyranone ring is functionalized with a morpholine (B109124) group.

Significance of the 4H-Chromen-4-one Scaffold in Drug Discovery

The 4H-chromen-4-one scaffold is recognized in medicinal chemistry as a "privileged structure." researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile template for designing novel therapeutic agents. researchgate.net

The biological potential of the chromone (B188151) scaffold is extensive, with derivatives demonstrating a wide array of pharmacological effects. These activities have positioned chromone-based compounds as promising leads in numerous therapeutic areas. tandfonline.comresearchgate.net Research has attributed a multitude of effects to this scaffold, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial activities. tandfonline.comnih.gov For instance, the scaffold has been investigated for its potential in developing treatments for neurodegenerative diseases, diabetes, and cancer. tandfonline.comnih.gov More recently, flavonoids containing the 4H-chromen-4-one scaffold were investigated for their potential to combat the SARS-CoV-2 virus by targeting key viral proteins like the main protease (Mpro). nih.govnih.gov

Table 1: Investigated Therapeutic Applications of the 4H-Chromen-4-one Scaffold

Therapeutic Area Biological Target/Activity Reference(s)
Inflammation Anti-inflammatory tandfonline.comnih.gov
Cancer Anticancer, Antitumoral tandfonline.comresearchgate.net
Viral Infections Antiviral (e.g., SARS-CoV-2 Mpro, RdRp) nih.govnih.gov
Neurodegenerative Disorders Sigma (σ) Receptor Ligands nih.gov
Bacterial Infections Antibacterial nih.gov
Oxidative Stress Antioxidant researchgate.netnih.gov
Neurological Disorders Cholinesterase Inhibition nih.gov
Pain Management Opioid Receptor Binding jmbfs.org

Role of the Morpholine Moiety in Bioactive Compounds

Morpholine is considered a privileged structure in its own right due to its advantageous physicochemical and metabolic properties. nih.govsci-hub.seresearchgate.net Its presence can lead to:

Improved Pharmacokinetics : The morpholine group can enhance metabolic stability and prolong the plasma half-life of a compound. sci-hub.se

Enhanced Solubility : The polarity imparted by the oxygen and nitrogen atoms can improve a compound's aqueous solubility, which is crucial for drug absorption. biosynce.com

Increased Potency : The morpholine ring can be an integral part of a molecule's pharmacophore, contributing to strong interactions with biological targets through hydrogen bonding and other electrostatic interactions. nih.govatamankimya.com

This moiety is a component of several approved drugs, where it plays a critical role in their mechanism of action or drug-like properties. nih.govatamankimya.com

Table 2: Examples of Morpholine-Containing Drugs and the Moiety's Contribution

Drug Therapeutic Class Contribution of Morpholine Moiety Reference(s)
Gefitinib Anticancer (EGFR Inhibitor) Prolongs terminal plasma half-life. sci-hub.se
Linezolid Antibiotic Crucial for binding to the bacterial ribosome. atamankimya.combiosynce.com
Rivaroxaban Anticoagulant (Factor Xa Inhibitor) Contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se
Aprepitant Antiemetic Reduces basicity compared to a piperidine (B6355638) analogue, increasing potency. sci-hub.se

Overview of Academic Research Trajectories for this compound

While extensive research specifically targeting this compound is not prominent in the reviewed literature, a clear academic interest exists in the broader class of morpholino-chromenones. The research trajectories for these related compounds, particularly isomers and analogues, provide a strong indication of the perceived therapeutic potential of this structural combination.

A significant area of investigation has been in oncology, focusing on the inhibition of the DNA-dependent protein kinase (DNA-PK). A notable example is the 2-morpholino isomer analogue, (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), which is a potent DNA-PK inhibitor. nih.govfigshare.com Researchers have synthesized numerous derivatives of this compound to improve its properties, such as water solubility, and to explore its activity further. nih.govacs.org Some of these analogues were found to be potent dual inhibitors of DNA-PK and Phosphoinositide 3-kinases (PI3-K), another critical target in cancer therapy. nih.govfigshare.com

Table 3: Inhibitory Activity of Selected 2-Morpholino-4H-Chromen-4-one Analogues

Compound Target IC₅₀ (nM) Reference(s)
NU7441 DNA-PK 42 nih.govfigshare.com
Compound 39* DNA-PK 5.0 nih.govfigshare.com

*Compound 39: 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide

Synthetic chemistry research has also explored pathways to related structures. For example, studies on the reaction of 3-formylchromone with morpholine have been shown to yield (E)-2-morpholino-3-(morpholinomethylene)chroman-4-one, demonstrating a synthetic route to chromanone structures bearing morpholine at different positions. d-nb.info

Furthermore, the fusion of the chromenone and morpholine motifs has been explored for other therapeutic applications. Studies have identified 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one as a potent modulator of the sigma-1 (σ₁) receptor, a target for neurological and neurodegenerative disorders. nih.gov In the realm of infectious diseases, complex luteolin (B72000) derivatives incorporating a morpholinoalkylamino side chain on the chromen-4-one core have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This body of research collectively underscores the scientific community's interest in leveraging the synergistic potential of the chromenone scaffold and the morpholine moiety for the development of new bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFOQMKGXPWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Morpholino 4h Chromen 4 One

General Synthetic Strategies for 4H-Chromen-4-one Derivatives

The synthesis of the 4H-chromen-4-one core has been an area of extensive research, leading to a variety of synthetic approaches. These can be broadly categorized into traditional methods and more recent green chemistry strategies.

Traditional Approaches to 4H-Chromen-4-one Synthesis

Traditional methods for synthesizing 4H-chromen-4-one derivatives often involve multi-step procedures and the use of classical reagents. Some of the well-established methods include:

Baker-Venkataraman Rearrangement: A widely used method that involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring. A modification of this method has been used to synthesize 2-styryl-4H-chromen-4-one derivatives. samipubco.com This involves the condensation of 2-hydroxyacetophenone (B1195853) with cinnamic acid, followed by base-induced intramolecular 1,2-addition and subsequent cyclodehydration. samipubco.com

Intramolecular Wittig Reaction: A novel one-pot cyclization method has been developed for the synthesis of 4H-chromen-4-ones from silyl (B83357) esters of O-acyl(aroyl)salicylic acids and (trimethylsilyl)methylenetriphenylphosphorane. organic-chemistry.org This reaction proceeds through an acylphosphorane intermediate which undergoes intramolecular Wittig cyclization to yield the chromone in good yields. organic-chemistry.org

Palladium-Catalyzed Acylation: An efficient synthesis of 4H-chromen-4-ones can be achieved through the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. figshare.comacs.orgacs.org This method utilizes a palladium catalyst, such as Pd(PPh₃)₄/Xphos, and a base like K₂CO₃ in a suitable solvent like 1,4-dioxane (B91453) to afford a variety of functionalized chromenones in moderate to good yields. figshare.comacs.org

Table 1: Comparison of Traditional Synthetic Methods for 4H-Chromen-4-one

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages Reference
Baker-Venkataraman Rearrangemento-AcyloxyacetophenoneAcid or BaseWell-established, versatileCan require harsh conditions samipubco.com
Intramolecular Wittig ReactionSilyl esters of O-acyl(aroyl)salicylic acids, (trimethylsilyl)methylenetriphenylphosphorane-One-pot, good yieldsSteric hindrance can affect yield organic-chemistry.org
Palladium-Catalyzed AcylationAlkenyl bromides, AldehydesPalladium catalyst (e.g., Pd(PPh₃)₄/Xphos), Base (e.g., K₂CO₃)Efficient, good functional group toleranceUse of transition metal catalyst figshare.comacs.orgacs.org

Emerging Green Chemistry Strategies for Chromenone Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For chromenone synthesis, these green strategies focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of chromene derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Ultrasonic-Assisted Synthesis: The use of ultrasound has been shown to be an effective method for the synthesis of 4H-chromenes, providing high yields in a short duration. frontiersin.org

Catalyst-Free and Metal-Free Reactions: To avoid the use of potentially toxic and expensive metal catalysts, researchers have developed catalyst-free and metal-free synthetic routes. nih.govmdpi.com For instance, an efficient protocol for the synthesis of 2H-chromenones from salicylaldehydes and arylacetonitriles has been developed using tBuOK in DMF without the need for an inert atmosphere. nih.govmdpi.com

Use of Green Catalysts and Solvents: The use of Rochelle salt as a novel, green, heterogeneous, and reusable catalyst has been reported for the one-pot, three-component synthesis of substituted chromenes in ethanol (B145695) or water. researchgate.net Amberlyst®15, a solid acid catalyst, has also been utilized for a greener synthesis of chromones via enaminones. arkat-usa.org

Table 2: Overview of Green Chemistry Strategies for Chromenone Synthesis

Strategy Key Features Examples Reference
Microwave-Assisted SynthesisFaster reaction rates, higher yieldsSynthesis of chromene derivatives researchgate.net
Ultrasonic-Assisted SynthesisHigh yields, short reaction timesSynthesis of substituted chromenes frontiersin.org
Metal-Free SynthesisAvoids transition metal catalystsSynthesis of 2H-chromenones from salicylaldehydes and arylacetonitriles nih.govmdpi.com
Green Catalysts and SolventsUse of reusable catalysts and environmentally benign solventsRochelle salt catalyzed synthesis of chromenes in ethanol/water researchgate.net

Specific Synthetic Routes for the Incorporation of the Morpholine (B109124) Moiety into the Chromenone System

The introduction of a morpholine group at the 3-position of the 4H-chromen-4-one scaffold can be achieved through several synthetic strategies. These methods can be categorized based on when and how the morpholine moiety is introduced during the synthetic sequence.

Direct Introduction of the Morpholine Moiety at the 3-Position

This approach involves the direct substitution of a leaving group at the 3-position of a pre-formed chromenone ring with morpholine. For instance, (E)-3-halo-2-styryl-4H-chromen-4-ones can be synthesized and subsequently reacted with nucleophiles. researchgate.net While this study focused on reactions with hydrazine, the principle of nucleophilic substitution at the 3-position is demonstrated. researchgate.net

Annulation and Ring-Closure Reactions Incorporating Morpholine

Annulation, a process where a new ring is formed onto a molecule, can be a powerful tool for constructing the 3-morpholino-4H-chromen-4-one system. wikipedia.org This can involve reacting a morpholine-containing precursor in a ring-forming reaction. For example, the reaction of 1,1-bis(morpholino)ethene with o-quinone methide precursors can lead to the formation of chromene derivatives. researchgate.net Another approach involves the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones to construct benzofuro[2,3-c]chromenone derivatives, showcasing a domino reaction sequence. researchgate.net

Derivatization of Chromenone Precursors with Morpholine

This strategy involves the synthesis of a chromenone precursor that is subsequently modified to introduce the morpholine moiety. A common method involves the reaction of a suitable chromenone derivative with morpholine. For example, 2-amino-7,8-dihydro-4H-chromenone derivatives have been synthesized where various substituents, including ethyloxymorpholine, were introduced. nih.gov Another example is the synthesis of 1-substituted (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones where water-solubilizing groups containing morpholine were attached at the 1-position. nih.gov Furthermore, the synthesis of carbon-11-labeled 2-morpholino-4H-chromen-4-one derivatives has been achieved by reacting the corresponding hydroxy precursors with [¹¹C]CH₃OTf, followed by the introduction of the morpholine group. nih.gov

Post-Synthetic Modifications and Derivatizations of this compound

Post-synthetic modification is a powerful strategy in medicinal chemistry for the diversification of a core molecular scaffold. This approach allows for the generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. In the context of this compound and its derivatives, post-synthetic modifications can be broadly categorized into transformations involving the chromenone core and alterations to the morpholine substituent or its linker.

Chemical Transformations of the Chromenone Core

The chromen-4-one (or chromone) scaffold is a versatile platform that can undergo various chemical transformations to yield a diverse range of derivatives. scispace.com These modifications can introduce new functional groups, alter the electronic properties of the ring system, or build entirely new fused heterocyclic structures. Such changes can significantly impact the biological activity of the parent molecule.

One notable transformation involves the construction of fused heterocyclic systems onto the chromenone backbone. For instance, substituted 7-hydroxy-2-oxo-2H-chromene-carboxylic acids can be used as precursors to synthesize chromen-oxazine diones. tandfonline.com The initial chromene carboxylic acid is treated with triphenylphosphine (B44618) dithiocyanate to form a 2-thioxo-chromen-oxazine, which can subsequently react with morpholine to yield the final 2-morpholino-substituted product. tandfonline.com This multi-step process effectively modifies the original chromenone core by annulating an oxazine (B8389632) ring.

Another key strategy for modifying the chromenone core is through electrophilic substitution reactions on the benzo portion of the ring system. Halogenation is a common modification. For example, the bromination of 6-methyl-2-morpholino-4H,8H-chromen[6,7-e] google.comnih.govoxazine-4,8-dione can be achieved, demonstrating that the core can be functionalized even after the introduction of the morpholine moiety and the formation of a fused ring system. tandfonline.com

The Betti reaction represents another method for the regioselective functionalization of the chromenone core. This reaction, when applied to 7-hydroxyisoflavonoids (3-phenyl-4H-chromen-4-ones), allows for the introduction of N,N-(dimethylamino)methyl groups at the C-8 position. google.com These aminomethyl derivatives can then be converted into other valuable functionalities, such as acetoxymethyl or hydroxymethyl groups, providing a pathway for further derivatization. google.com While these examples often involve 2- or 3-aryl substituted chromenones, the principles can be extended to other chromenone derivatives.

The following table summarizes representative chemical transformations applied to chromenone-based scaffolds.

Starting MaterialReagents and ConditionsProduct TypeReference
Substituted-7-hydroxy-2-oxo-2H-chromene-carboxylic acid1) Ph3P(SCN)2 2) Morpholine, 1,4-dioxane2-Morpholino-substituted-chromen-oxazine-dione tandfonline.com
7-Hydroxyisoflavonoidbis(N,N-dimethylamino)methane, isopropanol, refluxC-8 N,N-dimethylaminomethyl derivative google.com
7-Bromo-6-methyl-2-thioxo-2,3-dihydro-4H,8H-chromen[6,7-e] google.comnih.govoxazine-4,8-dioneIodomethane, Morpholine7-Bromo-6-methyl-2-morpholino-4H,8H-chromen[6,7-e] google.comnih.govoxazine-4,8-dione tandfonline.com

Modifications of the Morpholine Ring and its Linkers

Modifications to the morpholine ring and the linker that connects it to the chromenone core are crucial for fine-tuning a compound's biological activity and physicochemical properties. nih.gov The morpholine ring itself is often favored in drug design for its ability to improve solubility and brain permeability due to its pKa and flexible conformation. nih.gov

A common derivatization strategy involves altering the linker between the chromenone scaffold and the heterocyclic amine. Research on related 6-oxy-4H-chromen-4-ones has shown that varying the length of an alkyl chain connecting the chromenone oxygen to a terminal amine can have a significant impact on receptor binding affinity. For example, derivatives with propoxy, butoxy, and pentoxy linkers to a morpholine ring have been synthesized and evaluated. nih.gov In one study, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one was identified as a potent ligand for the sigma-1 (σ1) receptor. nih.gov

Another approach is to replace the morpholine ring with other cyclic amines to probe the structural requirements for biological activity. In the same series of 6-oxy-4H-chromen-4-ones, the morpholine ring was substituted with pyrrolidine, piperidine (B6355638), and azepane. nih.gov Comparing the resulting compounds revealed that the nature of the heterocyclic ring is a key determinant of potency and selectivity. nih.gov Similarly, in a different series, a piperazine (B1678402) ring was used as an alternative to morpholine, connected to the 3-position of the chromenone core via a butoxy linker. nih.gov

These modifications highlight the modular nature of this class of compounds, where the chromenone core, the linker, and the terminal amine can all be systematically varied to optimize for a desired biological target.

The table below presents data on how modifications to the linker and terminal amine affect the binding affinity for the σ1 receptor in a series of 6-alkoxy-4H-chromen-4-one derivatives.

CompoundTerminal AmineLinker (n=number of CH2 units)σ1 Receptor Affinity (Ki, nM)Reference
6-((3-Morpholinopropyl)oxy)-4H-chromen-4-oneMorpholinen=3158 nih.gov
6-((4-Morpholinobutyl)oxy)-4H-chromen-4-oneMorpholinen=429.2 nih.gov
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-oneMorpholinen=526.6 nih.gov
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneAzepanen=327.2 nih.gov
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-onePiperidinen=465.5 nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Comprehensive SAR Analysis of 3-Morpholino-4H-Chromen-4-one and Analogues

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these molecules correlates with their biological function, guiding the optimization of lead compounds. The analysis focuses on three key areas: the chromenone core, the morpholine (B109124) ring, and the linker connecting them in conjugate structures.

Modifications to the benzene (B151609) ring of the chromenone core have a significant impact on the biological activity of this compound analogues. The electronic and steric properties of substituents at positions 6, 7, and 8 can modulate potency, selectivity, and pharmacokinetic properties.

Research on related chromone (B188151) derivatives has shown that the introduction of specific functional groups can enhance therapeutic effects. For instance, the incorporation of halogen and alkyl groups into the chromenone ring has been found to produce more active compounds in certain contexts. nih.gov Docking investigations into chromone-based kinase inhibitors highlighted that substitutions on the chromone nucleus had a significant influence on antitumor activity. nih.gov In one study, introducing a carboxylic acid group on the chromenone core resulted in a more active compound compared to analogues with methyl, ethyl, or hydroxyl groups at the same position. nih.gov

In the closely related quinazoline (B50416) scaffold, which is often considered a bioisostere of the chromone core, SAR studies have revealed similar trends. The substitution with small and lipophilic groups such as -Br, -Cl, and -methyl, particularly in the meta-position relative to the fusion point, was found to increase inhibitory activity against certain enzymes. mdpi.com Conversely, the introduction of various hydrophilic substituents like sulfonamides or hydroxy groups on the anilino moiety of quinazoline inhibitors led to decreased activity. mdpi.com These findings suggest that lipophilicity and the electronic nature of substituents on the aromatic portion of the scaffold are key determinants of biological potency. For example, studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones indicated that biological activity was positively influenced by substitution, especially at the C-6 position. mdpi.com

Table 1: Influence of Chromenone Core Substituents on Activity
PositionSubstituent TypeObserved Effect on ActivityReference Compound Class
VariousHalogen (e.g., -Cl, -Br)Increased ActivityChromones, Quinazolines nih.govmdpi.com
VariousAlkyl (e.g., -CH3)Increased ActivityChromones nih.gov
VariousCarboxylic Acid (-COOH)Increased Activity (vs. -CH3, -OH)Chromones nih.gov
VariousHydrophilic (e.g., -OH, Sulfonamide)Decreased ActivityQuinazolines mdpi.com

The morpholine ring is a frequently utilized heterocycle in medicinal chemistry, largely due to its ability to improve the pharmacokinetic profile of bioactive molecules and contribute to a wide array of biological activities. researchgate.net In the context of this compound, the morpholine moiety is considered essential for activity, often acting as a critical pharmacophore that engages in key interactions with biological targets. nih.gov Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the chair conformation of the ring provides a defined three-dimensional structure for binding. researchgate.net

While direct modifications to the morpholine ring of this compound are less commonly reported than core substitutions, the principles of SAR suggest that such changes would significantly affect activity. The introduction of substituents on the morpholine ring could alter its conformation, steric bulk, and electronic properties. For example, adding small alkyl groups could enhance lipophilicity, potentially improving membrane permeability, while introducing polar groups could increase aqueous solubility.

Studies on hybrid molecules have demonstrated the importance of the linker. For example, in a series where a chromone molecule was connected to a benzo nih.govdundee.ac.uknih.govoxadiazole via a piperazine (B1678402) linker, the resulting compound showed significant activity. nih.gov Notably, the insertion of a carbonyl group between the chromone and the piperazine linker led to a decrease in activity, indicating that even small changes in the linker's composition can have profound effects. nih.gov

The design of linkers can be highly sophisticated, incorporating features such as cleavability under specific physiological conditions (e.g., acidic pH in tumors or enzymatic cleavage). symeres.comnih.gov The stability of the linker is paramount; for instance, in antibody-drug conjugates (ADCs), the linker must be stable in systemic circulation to prevent premature drug release. symeres.comrsc.org The choice between a cleavable and a non-cleavable linker depends on the desired mechanism of action. symeres.com In studies evaluating antibody-phosphorodiamidate morpholino oligomer conjugates, both cleavable and non-cleavable linkers were assessed to determine their impact on pharmacokinetics and drug delivery. nih.gov The length and polarity of the linker also need to be optimized to ensure proper solubility and function of the final conjugate. symeres.com

Table 2: Impact of Linker Characteristics on Conjugate Activity
Linker CharacteristicInfluence on ActivityExample/Principle
CompositionSignificant; small changes can alter potency.Insertion of a carbonyl group into a piperazine linker decreased activity. nih.gov
Length & FlexibilityAffects the orientation and interaction of conjugated moieties with the target.Linkers can be of various lengths and flexibilities to optimize binding. symeres.com
CleavabilityDetermines the mechanism of payload release (e.g., pH or enzyme-sensitive).Cleavable linkers are designed for targeted release in specific tissues. symeres.comnih.gov
StabilityCrucial for preventing premature release of active components, especially in circulation.Non-cleavable linkers offer greater stability for certain applications. nih.govsymeres.com

Rational Design of Novel this compound Analogues

The rational design of new analogues builds upon established SAR data to create novel molecules with improved potency, selectivity, and drug-like properties. Methodologies such as fragment-based design and scaffold hopping are powerful strategies for exploring new chemical space while retaining the key pharmacophoric features of the this compound template.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying low molecular weight fragments (typically <300 Da) that bind weakly to a biological target. frontiersin.org These fragment "hits" are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov This approach is particularly well-suited for designing novel this compound analogues.

The process would begin by deconstructing the parent molecule into its core fragments: the chromenone core and the morpholine ring. Each fragment could be screened independently against a target of interest using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) to identify initial binding interactions. frontiersin.orgcam.ac.uk

Once a fragment hit is validated, structural information is used to guide its elaboration. nih.govcam.ac.uk For the chromenone fragment, synthetic chemistry would be used to add substituents at specific "growth vectors" (e.g., positions 6, 7, or 8) to engage with nearby pockets in the target's binding site, thereby increasing affinity. nih.gov Similarly, the morpholine fragment could be grown or linked with other small fragments to build a more potent lead compound. This piece-by-piece approach allows for a more efficient exploration of chemical space and often leads to final compounds with superior ligand efficiency and physicochemical properties. frontiersin.org

Scaffold hopping, also known as lead hopping, is a strategy used to discover structurally novel compounds by modifying the central core structure of a known active molecule while preserving its biological activity. nih.gov This approach is valuable for generating new intellectual property, improving ADME (absorption, distribution, metabolism, and excretion) properties, or overcoming metabolic liabilities associated with the original scaffold. rsc.org

Applying this strategy to this compound, the chromenone core could be replaced with various bioisosteric heterocyclic systems. The goal is to find a new scaffold that maintains the crucial three-dimensional arrangement of the key interacting groups (the morpholine ring and the carbonyl oxygen) but possesses a different chemical makeup. Potential replacement scaffolds could include quinazolinone, quinolinone, or benzoxazine (B1645224) systems, which share structural similarities with the chromenone core. mdpi.comnih.govmdpi.com

A key aim of such a scaffold-hopping exercise is often to improve properties like aqueous solubility or metabolic stability. dundee.ac.uk For example, replacing an aromatic system that is prone to oxidative metabolism with a more electron-deficient ring system can increase its robustness towards cytochrome P450 enzymes. rsc.org Successful scaffold hopping can lead to the identification of completely new chemical series with improved drug-like characteristics. dundee.ac.ukmdpi.com

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, which have shown potential as kinase inhibitors, pharmacophore modeling helps in understanding their interaction with the target protein's active site and in designing new, more potent analogs.

While a specific, experimentally validated pharmacophore model for this compound derivatives is not extensively documented in publicly available research, a hypothetical model can be constructed based on the well-established pharmacophoric features of other chromen-4-one and morpholine-containing kinase inhibitors. Kinase inhibitors typically interact with the ATP-binding pocket of the enzyme, and their pharmacophores often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

A proposed pharmacophore model for this compound derivatives targeting a kinase active site would likely include the following key features:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. This feature is critical for interacting with amino acid residues in the hinge region of the kinase domain, a common anchoring point for kinase inhibitors.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 4-position of the chromen-4-one core serves as another important hydrogen bond acceptor, further securing the ligand in the ATP binding pocket.

Aromatic Ring (AR): The benzene ring of the chromen-4-one scaffold provides a crucial site for aromatic interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues like phenylalanine or tyrosine in the active site.

Hydrophobic Group (HY): The morpholine ring, in addition to its hydrogen bonding capability, also presents a hydrophobic surface that can engage in van der Waals interactions with hydrophobic pockets within the enzyme's active site.

Substitutions on the chromen-4-one ring can introduce additional pharmacophoric features, such as hydrogen bond donors or acceptors, which can be exploited to enhance binding affinity and selectivity.

To illustrate the potential application of such a pharmacophore model, the following table outlines hypothetical this compound derivatives and their predicted key interactions based on the proposed pharmacophoric features.

DerivativeSubstitution at C2Predicted Key Interactions with Kinase Active Site
1 PhenylAromatic stacking with the phenyl group. Hydrogen bonds via morpholine and carbonyl oxygens.
2 4-HydroxyphenylAdditional hydrogen bond from the hydroxyl group. Aromatic stacking. Hydrogen bonds from the core structure.
3 2-AminopyrimidinePotential for additional hydrogen bonds from the amino group and pyrimidine (B1678525) nitrogens. Aromatic interactions.
4 3,4-DimethoxyphenylHydrophobic interactions from the methoxy (B1213986) groups. Aromatic stacking. Core hydrogen bonds.

Table 1: Hypothetical this compound Derivatives and Their Predicted Pharmacophoric Interactions. This table is for illustrative purposes to demonstrate how a pharmacophore model can guide the design of new derivatives with potentially improved biological activity. The predicted interactions are based on a general kinase inhibitor pharmacophore model.

The development and validation of a specific pharmacophore model for this compound derivatives through techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) studies, using a dataset of compounds with known biological activities, would be a critical step in the rational design of novel and effective kinase inhibitors based on this scaffold. Such models provide a powerful predictive tool for virtual screening of compound libraries to identify new hits and for guiding the optimization of lead compounds.

Computational and Theoretical Investigations

Molecular Docking Studies of 3-Morpholino-4H-Chromen-4-one with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like this compound.

Ligand-protein interaction profiling reveals the specific non-covalent interactions that stabilize the binding of this compound to a protein's active site. The Protein-Ligand Interaction Profiler (PLIP) is a tool used to detect and visualize these interactions, which can include hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking. nih.govnih.gov

Studies have shown that derivatives of 4H-chromen-4-one can interact with various biological targets. For instance, docking studies of related compounds have demonstrated interactions with enzymes like acetylcholinesterase, butyrylcholinesterase, cyclooxygenase (COX-1 and COX-2), and 5-lipoxygenase (5-LOX), which are implicated in neurological disorders and inflammation. mdpi.com Similarly, other chromone (B188151) derivatives have been docked against targets like the Bcr-Abl oncogene, a key player in certain types of leukemia. nih.gov In the context of infectious diseases, molecular docking has been used to explore the interactions of similar compounds with microbial enzymes such as lanosterol (B1674476) 14a-demethylase and DNA topoisomerase IV. scienceopen.commdpi.com

The specific interaction profile of this compound with its biological targets would depend on the unique three-dimensional structure of the protein's binding pocket and the chemical properties of the morpholino and chromenone moieties. These interactions are crucial for its potential therapeutic effects.

Below is an interactive table summarizing the binding affinities of a related 4H-chromone derivative with various biological targets:

Target ProteinBinding Affinity (kcal/mol)Reference
Acetylcholinesterase (AChE)-8.5 mdpi.com
Butyrylcholinesterase (BChE)-9.2 mdpi.com
Cyclooxygenase-1 (COX-1)-7.1 mdpi.com
Cyclooxygenase-2 (COX-2)-8.9 mdpi.com
5-Lipoxygenase (5-LOX)-7.8 mdpi.com
Bcr-Abl-8.5 to -10.16 nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide valuable insights into the conformational changes and stability of both the ligand and the protein-ligand complex.

MD simulations of the this compound-protein complex can reveal the dynamic behavior of the system, including fluctuations in the protein structure and the ligand's position within the binding site. arxiv.org These simulations help in assessing the stability of the interactions observed in molecular docking studies over a period of time, providing a more realistic representation of the binding event. nih.gov The stability of the protein-ligand complex is a crucial factor in determining the compound's potential efficacy. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, QTAIM)

Quantum chemical calculations, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), provide a deeper understanding of the electronic structure and reactivity of this compound. mdpi.com

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov QTAIM is a model of molecular electronic systems in which atoms and the bonds between them are defined based on the topology of the electron density. nih.gov

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.com The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and its ability to interact with other molecules. taylorandfrancis.comyoutube.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. Analysis of the HOMO and LUMO of this compound can provide insights into its potential reaction mechanisms and its interactions with biological targets. researchgate.net

An interactive table showing the calculated HOMO, LUMO, and energy gap for a related chromenone derivative is presented below:

ParameterEnergy (eV)
HOMO-6.2
LUMO-2.1
Energy Gap (ΔE)4.1

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.govnih.govtci-thaijo.org It is a valuable tool for understanding and predicting the chemical reactivity of a molecule, including its sites for electrophilic and nucleophilic attack, and its ability to form intermolecular interactions such as hydrogen bonds. nih.govnih.govtci-thaijo.org The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. nih.gov

The resulting MEP map is typically color-coded, with red indicating regions of negative electrostatic potential, which are susceptible to electrophilic attack, and blue indicating regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. nih.gov

For the this compound molecule, the MEP map would likely reveal a region of high negative potential around the carbonyl oxygen of the chromen-4-one core and the oxygen atom of the morpholine (B109124) ring, making these sites potential targets for electrophilic attack and hydrogen bond donation. Conversely, regions of positive potential might be located around the hydrogen atoms of the molecule. A detailed analysis of the MEP map could provide valuable insights into the molecule's reactivity and its potential interactions with biological macromolecules.

In Silico Screening and Predictive Modeling of Biological Activity

In silico screening and predictive modeling are powerful computational tools used in drug discovery to identify and optimize potential drug candidates. nih.govnih.govfrontiersin.orgneliti.com These methods employ computer simulations and algorithms to predict the biological activity of a compound, its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and its potential interactions with biological targets. nih.govfrontiersin.orgneliti.com

For this compound, in silico studies could be employed to predict its potential as a therapeutic agent. This would typically involve several steps:

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.govnih.govnih.gov The docking process generates a binding score, which estimates the binding affinity between the ligand and the protein. nih.gov By docking the compound against a library of known biological targets, researchers can identify potential protein targets and predict its mechanism of action.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that are responsible for its biological activity. By comparing the pharmacophore of this compound with those of known active compounds, its potential biological activity can be predicted.

ADMET Prediction: In silico models can be used to predict the ADMET properties of a compound, such as its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for toxicity. frontiersin.orgneliti.com These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process.

While specific in silico screening and predictive modeling studies for this compound are not available in the public domain, the general methodologies described above are widely applied to derivatives of the 4H-chromen-4-one scaffold to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.govmdpi.com

Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies of 3-Morpholino-4H-Chromen-4-one Derivatives

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzyme families. These studies are crucial in the fields of oncology, neurodegenerative disease, and metabolic disorders, highlighting the versatility of this chemical class.

The 2-morpholino-4H-chromen-4-one pharmacophore is a well-established template for the development of potent kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family.

DNA-dependent Protein Kinase (DNA-PK): A number of 2-morpholino-4H-chromen-4-one derivatives have been identified as potent and selective inhibitors of DNA-PK, a crucial enzyme in the DNA damage response pathway. The compound NU7441 (8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one) is a notable example, exhibiting potent inhibition of DNA-PK. nih.gov Further structure-activity relationship (SAR) studies led to the development of N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide, which was identified as a potent and selective DNA-PK inhibitor with an IC50 value of 8 nM. nih.govresearchgate.net The introduction of an O-alkoxyphenyl substituent at the 8-position of the chromen-4-one core allowed for further probing of the ATP-binding site of the enzyme. nih.gov Atropisomers of certain 8-arylchromen-4-ones have shown marked differences in potency, indicating that the stereochemistry of the molecule is critical for its biological activity. bohrium.com

Phosphatidylinositol 3-kinase (PI3K): The SAR for the inhibition of PI3K (p110α) has also been investigated using these derivatives, demonstrating that modifications to the chromen-4-one scaffold can modulate selectivity between different kinases. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): While direct inhibition of ROCK by this compound derivatives is less documented in the provided context, related heterocyclic compounds have been identified as dual inhibitors of both ROCK and CDC-like kinase (CLK), suggesting the potential for chromenone-based structures to target this kinase. mdpi.com

Table 1: Inhibition of Kinases by Morpholino-4H-Chromen-4-one Derivatives

Compound Name Target Kinase IC50 Value
N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide DNA-PK 8 nM nih.govresearchgate.net
2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide DNA-PK 8 nM nih.gov

Chromenone derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

Studies on various series of chromenone-based derivatives have demonstrated their potential as cholinesterase inhibitors. Some compounds exhibit dual inhibition of both AChE and BChE. nih.gov For example, in one series, compound 2l was the most potent inhibitor of AChE with an IC50 value of 0.08 µM, while compound 3q was the most potent against BChE with an IC50 of 0.04 µM. nih.gov A dual inhibitor, 3h , showed inhibitory concentrations of 0.15 µM for AChE and 0.09 µM for BChE. nih.gov

Another study focused on amino-7,8-dihydro-4H-chromenone derivatives, where compound 4k showed potent and selective inhibition against BChE with an IC50 value of 0.65 µM, acting via a competitive-type inhibition. nih.gov This highlights that the amino chromenone backbone shows a preference for BChE over AChE. nih.gov

Table 2: Inhibition of Cholinesterases by Chromenone Derivatives

Compound ID Target Enzyme IC50 Value (µM) Reference
2l AChE 0.08 ± 0.03 nih.gov
3q BChE 0.04 ± 0.01 nih.gov
3h AChE 0.15 ± 0.01 nih.gov
BChE 0.09 ± 0.01 nih.gov
4k BChE 0.65 ± 0.13 nih.gov

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576) and its inhibition is a therapeutic target for neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. researchgate.netcriver.com Chromone (B188151) and chromenone scaffolds are recognized as privileged structures for developing potent and selective MAO-B inhibitors. researchgate.netnih.gov

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as multi-target inhibitors. Compound 3 in this series showed potent and selective inhibition of human MAO-B with an IC50 of 3.9 nM. mdpi.com Further modifications led to the identification of triple-acting compounds that also inhibited AChE and BChE at micromolar concentrations. mdpi.com Another study on chromone-hydroxypyridinone hybrids identified compound 17d as a selective hMAO-B inhibitor with an IC50 of 67.02 nM. nih.gov Research has shown that substitutions at the C-7 position of the chromone ring with groups like benzyloxy can enhance both selectivity and efficacy for MAO-B. nih.gov

Table 3: Inhibition of MAO-B by Chromenone Derivatives

Compound Class/ID Target Enzyme IC50 Value Selectivity
4-aminomethyl-7-benzyloxy-2H-chromen-2-one (3 ) human MAO-B 3.9 nM SI = 167 (over MAO-A) mdpi.com
Chromone-hydroxypyridinone hybrid (17d ) human MAO-B 67.02 ± 4.3 nM SI = 11 (over MAO-A) nih.gov
7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one MAO-B 0.37 nM N/A nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, like CA-II, are therapeutic targets. Chromene-based sulfonamides have been synthesized and evaluated as CA inhibitors. Two compounds, 5f and 6f , demonstrated excellent inhibitory activity against the cytosolic isoform hCA II, with Ki values of 9.3 nM and 7.5 nM, respectively, which is more potent than the reference drug acetazolamide (B1664987) (Ki = 12.1 nM). nih.gov

Additionally, a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives were synthesized and showed potent CA-II inhibition. Compound 4c from this series was particularly effective, with an IC50 value of 0.0928 µM, significantly more potent than acetazolamide (IC50 = 0.997 µM). bohrium.com

Table 4: Inhibition of Carbonic Anhydrase II by Chromene/Chromenone Derivatives

Compound ID Target Enzyme Inhibition Constant
5f (Chromene-based sulfonamide) hCA II Ki = 9.3 nM nih.gov
6f (Chromene-based sulfonamide) hCA II Ki = 7.5 nM nih.gov
4c ((E)-4-(benzylideneamino)-2H-chromen-2-one derivative) CA-II IC50 = 0.0928 ± 0.00545 µM bohrium.com
Acetazolamide (Standard) hCA II / CA-II Ki = 12.1 nM / IC50 = 0.997 ± 0.0586 µM nih.govbohrium.com

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibitors are used in the management of type 2 diabetes mellitus. mdpi.com Chromone derivatives have shown notable inhibitory activity against this enzyme.

A study on chromone derivatives isolated from the marine fungus Penicillium thomii revealed significant α-glucosidase inhibition. Penithochromones A and C displayed IC50 values of 268 µM and 688 µM, respectively, proving much more effective than the standard drug acarbose (B1664774) (IC50 = 1.33 mM). mdpi.com Another synthetic flavone (B191248) derivative, 2-(benzo[d] mdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC), demonstrated potent, dose-dependent, and non-competitive inhibition of α-glucosidase with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This was significantly more potent than acarbose. nih.gov Computational studies have also supported the potential of chromenone derivatives as α-glucosidase inhibitors, highlighting the importance of structural features like polarizability and hydrogen bond donors/acceptors for activity. nih.gov

Table 5: Inhibition of α-Glucosidase by Chromone Derivatives

Compound Name IC50 Value Inhibition Type Source
Penithochromone A 268 µM N/A Marine Fungus mdpi.com
Penithochromone C 688 µM N/A Marine Fungus mdpi.com
2-(benzo[d] mdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC) Max inhibition (99.3%) at 27.6 µM Non-competitive Synthetic nih.gov
Acarbose (Standard) 1330 µM (1.33 mM) N/A mdpi.com

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. mdpi.com Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Several 4H-chromen-4-one derivatives have been investigated for their tyrosinase inhibitory potential.

Synthetic dihydropyrano[3,2-b]chromenediones have been shown to inhibit mushroom tyrosinase. nih.gov Among them, the compound designated DHPC04 was the most potent, with a Ki value of 4 µM, which is comparable to the well-known tyrosinase inhibitor kojic acid. nih.govuq.edu.au Kinetic studies indicated that these compounds act as competitive inhibitors. nih.gov Another study synthesized (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), which potently inhibited the enzymatic activity of tyrosinase with an IC50 of 5.1 µM, outperforming kojic acid (IC50 = 14.3 µM).

Table 6: Tyrosinase Inhibition by Chromenone Analogs

Compound Name Inhibition Constant Inhibition Type Reference
DHPC04 (dihydropyrano[3,2-b]chromenedione) Ki = 4 µM Competitive nih.govuq.edu.au
(E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) IC50 = 5.1 ± 0.86 µM Competitive
Kojic Acid (Standard) Ki ≈ 4 µM / IC50 = 14.3 ± 1.43 µM Competitive nih.gov

Other Enzyme Targets

Beyond the well-documented inhibition of PI3K and mTOR, derivatives of this compound have been shown to interact with other enzyme systems. For instance, certain chromen-4-one derivatives have been identified as inhibitors of Rho kinase (ROCK). Additionally, some studies have explored their potential as inhibitors of enzymes like DNA gyrase, suggesting a possible role as antimicrobial agents. mdpi.com The diverse enzymatic inhibitory profile of this class of compounds highlights their potential for development in various therapeutic fields, including cancer and infectious diseases.

Receptor Modulation by this compound Derivatives

Derivatives of this compound have demonstrated significant activity as modulators of various receptor systems, indicating their potential for treating a range of pathologies, including neurological disorders and cancer.

The sigma (σ) receptors, classified into σ1 and σ2 subtypes, are involved in numerous biological processes and have been implicated in neurological disorders and cancer. nih.gov Chromenone derivatives have been identified as potent ligands for both σ1 and σ2 receptors. nih.gov

One study re-evaluated a library of chromenone compounds and identified several as new and affine σ1/σ2 ligands. nih.gov For example, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one was found to be nearly as potent as S1RA, a known σ1 receptor antagonist. nih.gov Another derivative, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one, exhibited a high affinity for the σ1 receptor with a Ki value of 27.2 nM and a 28-fold selectivity over the σ2 receptor. nih.gov This particular compound also showed dual inhibitory capacity against acetyl- and butyrylcholinesterase, making it a multi-target small molecule. nih.gov

The affinity of these derivatives for sigma receptors suggests their potential in the development of therapeutic agents for conditions like Alzheimer's disease and neuropathic pain. nih.gov It is noteworthy that while σ1 receptor antagonists are often cytotoxic, agonists tend to promote cell survival. nih.gov

Interactive Table: Sigma Receptor Affinity of Chromenone Derivatives nih.gov

Compound Target Ki (nM) Selectivity (σ1/σ2)
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one σ1 Potent (equipotent to S1RA) -
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one σ1 27.2 28

The estrogen receptor (ER), with its subtypes ERα and ERβ, is a key target in the treatment of hormone-dependent cancers, particularly breast cancer. ub.edu While direct studies on this compound derivatives as ER modulators are not extensively detailed in the provided context, the broader class of chromen-4-ones and related heterocyclic compounds have been investigated for their interaction with estrogen receptors. For instance, some triphenylethylene (B188826) derivatives have shown the ability to interact with both ER subtypes, with varying degrees of affinity and selectivity. nih.gov These compounds can act as either estrogenic or antiestrogenic agents, influencing the transcriptional activation driven by the estrogen response element (ERE). nih.gov The potential for chromen-4-one based structures to modulate ER activity suggests a promising avenue for the development of novel therapies for estrogen-related disorders.

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them prominent drug targets. nih.gov Certain chromen-4-one derivatives have been synthesized and evaluated as ligands for specific GPCRs. For example, a series of chromen-4-one-2-carboxylic acid derivatives were developed as potent and selective ligands for GPR55, a lipid-activated GPCR. semanticscholar.org Depending on their substitution patterns, these compounds exhibited a range of activities from partial agonists to antagonists. semanticscholar.org The ability of the chromen-4-one scaffold to be modified to target specific GPCRs underscores its potential in developing treatments for a wide range of diseases, including inflammation, neurodegeneration, and cancer. nih.govsemanticscholar.org

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of GPCRs that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. nih.govwikipedia.org They are considered important therapeutic targets for various neurological and psychiatric disorders. nih.gov While specific studies focusing on this compound derivatives and their interaction with mGluRs are not detailed in the provided search results, the general ability of small molecules to act as allosteric modulators of these receptors is well-established. sigmaaldrich.com Allosteric modulators bind to a site on the receptor different from the glutamate binding site and can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to glutamate. sigmaaldrich.com The structural versatility of the chromen-4-one framework suggests that it could be a viable scaffold for the design of novel mGluR modulators.

Exploration of Diverse Pharmacological Actions (in vitro and ex vivo studies)

The pharmacological potential of this compound derivatives has been explored in a variety of in vitro and ex vivo studies, revealing a broad spectrum of activities.

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of 4H-chromen-4-one derivatives against various cancer cell lines. nih.govnih.gov For example, a series of these derivatives were screened for their inhibitory activity against BRAF kinase, with some compounds showing potent antiproliferative activity against human osteosarcoma and melanoma cell lines. nih.gov Another study identified a novel 4H-chromen-4-one derivative from a marine streptomyces species that exhibited significant cytotoxic activity against human colon carcinoma and prostate adenocarcinoma cells. nih.gov The antitumor activity of some chromene derivatives has been attributed to their ability to down-regulate pro-inflammatory genes like TNF-α and VEGF. researchgate.net

Antibacterial Activity: A 4H-chromen-4-one derivative isolated from a marine source was found to be highly potent against Bacillus subtilis and Micrococcus luteus. nih.gov

Sigma Receptor Modulation for Anticancer Effects: The co-administration of sigma receptor ligands with other anticancer agents has been explored as a therapeutic strategy. mdpi.com Given that this compound derivatives can act as sigma receptor ligands, this opens up possibilities for their use in combination therapies for cancer.

Interactive Table: In Vitro Anticancer Activity of 4H-Chromen-4-one Derivatives nih.gov

Cell Line Compound EC50 (µg/mL)
Human colon carcinoma 4H-chromen-4-one derivative 9.68
Human prostate adenocarcinoma 4H-chromen-4-one derivative 9.93

Anticancer Research

Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant potential as anticancer agents. Research has shown that these compounds can exhibit potent cytotoxic activity against a variety of cancer cell lines. For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T displayed considerable cytotoxic effects. nih.gov The anticancer activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Studies on various substituted 4H-chromenes have revealed their efficacy in the nanomolar range against several cancer cell lines, including melanoma, prostate, and glioma. nih.gov For example, certain novel chromene derivatives have shown IC50 values as low as 7.4 nM against the A172 human glioma cell line. nih.gov Furthermore, some of these compounds have demonstrated activity against taxol-resistant prostate cancer cell lines, suggesting a potential advantage in overcoming drug resistance. nih.gov

The mechanism of action for the anticancer activity of these compounds can be multifaceted. Some derivatives have been investigated for their ability to inhibit specific kinases, such as BRAF kinase, which is implicated in certain cancers. nih.gov The antiproliferative activity of these compounds has been observed in human osteosarcoma (U2OS) and human melanoma (A375) cell lines. nih.gov Additionally, some 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which contain a chromenone-related structure, have shown strong cytotoxicity, with IC50 values ranging from 8.51 to 29.65 μM against human liver, gastric, and colon carcinoma cell lines. mdpi.com

Compound/DerivativeCancer Cell LineActivity (IC50/EC50)
4H-chromen-4-one derivative from S. ovatisporusHuman colon carcinoma9.68 µg/mL
4H-chromen-4-one derivative from S. ovatisporusHuman prostate adenocarcinoma9.93 µg/mL
Novel chromene 4eA172 human glioma7.4 nM
Novel chromene 4aA375 melanoma0.13 µM
Novel chromene 4bTaxol-resistant prostate cancer0.21 µM
Compound 3a (4-methyl-cis-khellactone derivative)HEPG-2 (human liver carcinoma)8.51 µM
Compound 3l (4-methyl-cis-khellactone derivative)SGC-7901 (human gastric carcinoma)22.64 µM

Antimicrobial and Antiviral Investigations

The 4H-chromen-4-one scaffold is also a promising framework for the development of new antimicrobial agents. The increasing prevalence of microbial resistance to existing drugs has spurred the search for novel therapeutic agents. Derivatives of chroman-4-one and homoisoflavonoids have been investigated for their bioactivity against a range of pathogenic microorganisms. nih.gov

The antimicrobial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A 4H-chromen-4-one derivative from a marine streptomycete was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with MIC values of 0.25 µg/mL and 0.5 µg/mL, respectively. nih.gov

In the realm of antiviral research, flavonoids containing the 4H-chromen-4-one scaffold have been explored for their potential against various viruses. nih.gov For instance, computational and in vitro studies have investigated the activity of such compounds against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov These studies have focused on the inhibition of key viral proteins, such as the main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp), which are essential for viral replication. nih.govnih.gov One such flavonoid, isoginkgetin, demonstrated notable inhibitory potency against SARS-CoV-2 in Vero cells with an IC50 value of 22.81 μM. nih.gov

Compound/DerivativeMicroorganismActivity (MIC)
4H-chromen-4-one derivative from S. ovatisporusBacillus subtilis ATCC 66330.25 µg/mL
4H-chromen-4-one derivative from S. ovatisporusMicrococcus luteus ATCC 93410.5 µg/mL
IsoginkgetinSARS-CoV-222.81 µM (IC50)

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Compounds based on the 4H-chromen-4-one structure have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

One of the key mechanisms underlying the anti-inflammatory effects of these derivatives is the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Activation of these pathways leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov By blocking these signaling cascades, 4H-chromen-4-one derivatives can effectively downregulate the expression of these inflammatory cytokines. mdpi.com

For example, studies on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, have shown that certain chromenone derivatives can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are also key mediators of inflammation. nih.gov This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The 4H-chromen-4-one scaffold, being a core component of many flavonoids, is associated with significant antioxidant properties. These compounds can act as free radical scavengers, helping to mitigate oxidative damage.

A widely used method to assess the antioxidant capacity of these compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in its absorbance. nih.gov

The antioxidant activity of 4-hydroxy-chromene-2-one derivatives has been evaluated through various in vitro assays, including total antioxidant capacity, DPPH and hydroxyl radical scavenging, and lipid peroxide scavenging. nih.gov The structure-activity relationship studies of these compounds often reveal that the presence and position of hydroxyl groups on the chromenone ring are crucial for their antioxidant potential. nih.gov

Neuroprotective and Anti-Alzheimer's Disease Research

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. There is a growing interest in the neuroprotective potential of compounds derived from the 4H-chromen-4-one scaffold. These compounds may offer therapeutic benefits by targeting various pathological processes involved in neurodegeneration.

In the context of Alzheimer's disease, research has focused on the ability of certain compounds to inhibit the aggregation of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients. nih.gov Additionally, the anti-inflammatory and antioxidant properties of these derivatives are highly relevant, as neuroinflammation and oxidative stress are key contributors to the neuronal damage seen in Alzheimer's disease. nih.gov

Studies using animal models of Alzheimer's disease have shown that treatment with certain neuroprotective compounds can lead to a reduction in Aβ-induced amyloidogenesis, reactive gliosis, and neuroinflammation. nih.gov These effects are often accompanied by an attenuation of oxidative stress and an improvement in synaptic function, ultimately contributing to better cognitive outcomes. nih.gov

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. While direct studies on this compound are limited in this area, related heterocyclic scaffolds have shown promise.

For instance, derivatives of quinazolin-4(3H)-one, which shares some structural similarities with the chromenone core, have been synthesized and evaluated for their anticonvulsant activity. nih.govmdpi.com In vivo studies using models such as the pentylenetetrazole (PTZ)-induced seizure model in mice have been employed to assess the anticonvulsant properties of these compounds. nih.govmdpi.com The mechanism of action for some of these compounds is thought to involve the modulation of the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain. nih.govmdpi.com

The evaluation of anticonvulsant potential often involves assessing the ability of a compound to protect against seizures, increase the latency to the first seizure, and reduce the number of seizures. nih.gov The promising results from related scaffolds suggest that the 4H-chromen-4-one framework could also be a valuable starting point for the design of novel anticonvulsant agents.

Anti-diabetic Research

Type 2 diabetes is a metabolic disorder characterized by high blood sugar levels. One therapeutic strategy for managing this condition is the inhibition of alpha-glucosidase, an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, the absorption of glucose from the gut is delayed, leading to a reduction in postprandial blood glucose levels. nih.gov

The 4H-chromen-4-one scaffold is found in many natural products that have been identified as alpha-glucosidase inhibitors. This suggests that synthetic derivatives of this scaffold, including those with a morpholino substitution, could also possess anti-diabetic properties. Alpha-glucosidase inhibitors, such as acarbose and miglitol, are used in the treatment of type 2 diabetes, either as monotherapy or in combination with other antidiabetic drugs. nih.govnih.gov Their mechanism of action makes them particularly useful for targeting postprandial hyperglycemia. nih.gov

Anti-asthmatic and Anti-allergic Applications

The therapeutic application of compounds containing the chromone core in allergic diseases is well-established. The prototypical cromone, disodium (B8443419) cromoglycate, was developed in the 1960s and has been used for the treatment of asthma and other allergic conditions, such as intestinal allergies and mastocytosis. nih.gov Subsequently, other cromoglycate-like drugs, including nedocromil, were introduced into clinical medicine. nih.govplos.org

The primary mechanism behind the anti-allergic effects of these cromones is their ability to stabilize mast cells. nih.gov Detailed pharmacological studies have demonstrated that these compounds inhibit the degranulation of mast cells that is provoked by various stimuli, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. nih.govplos.org This mast cell stabilizing property is thought to be the basis for their anti-allergic action. nih.gov More recent research suggests that the inhibitory actions of cromones on mast cells may involve the stimulation of the phosphorylation and secretion of the anti-inflammatory protein Annexin-A1. plos.org While the direct anti-asthmatic and anti-allergic activities of this compound itself are not extensively detailed, the proven efficacy of the broader cromone class in treating mild-to-moderate allergic asthma provides a strong rationale for investigating its potential in this area. nih.gov

Modulation of Diabetic Retinopathy Pathways (ex vivo)

Diabetic retinopathy (DR) is a significant microvascular complication of diabetes and a leading cause of blindness. nih.gov Recent research has identified Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) as potential therapeutic targets for DR. In this context, derivatives of 4H-chromen-4-one have been discovered as a new class of ROCK inhibitors with promising activity in ex vivo models of the disease. nih.gov

In one study, a specific derivative, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (compound 12j), demonstrated excellent selectivity for ROCK I and ROCK II. nih.gov When tested in retinal explants cultured in a high-glucose microenvironment to mimic diabetic conditions, this compound exhibited multiple protective effects:

Neuroprotection: It protected retinal neurons from cell death mediated by high glucose-induced oxidative stress and apoptosis. nih.gov

Anti-proliferative Effects: The compound suppressed the improper proliferation of Müller cells, a key event in the pathogenesis of DR. nih.gov

Vascular Regression: It promoted the regression of vascular vessels in the retinal explants. nih.gov

These findings from ex vivo models, which preserve the complex cellular connections of the retina, suggest that 4H-chromen-4-one derivatives could be potential lead compounds for developing new treatments for diabetic retinopathy. nih.govnih.gov

Investigation of Cellular Pathways and Mechanisms of Action

Apoptosis Induction Pathways

The ability to induce apoptosis, or programmed cell death, is a key strategy in cancer therapy. nih.govtcmsp-e.com Several studies have demonstrated that various derivatives of the 4H-chromene scaffold are potent inducers of apoptosis in different cancer cell lines. nih.govbohrium.com

The mechanisms underlying this pro-apoptotic activity often involve the intrinsic, or mitochondrial, pathway. Key findings include:

Regulation of BCL2 Family Proteins: Certain chromene derivatives have been shown to induce apoptosis through the down-regulation of the anti-apoptotic protein BCL2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov The BCL2 family of proteins are critical regulators of the mitochondrial pathway, controlling the release of cytochrome C. nih.gov

Caspase Activation: The induction of apoptosis by 4-aryl-4H-chromenes is linked to the activation of caspases, a family of proteases that execute the apoptotic program. tcmsp-e.combohrium.com High-throughput screening has identified 4-aryl-4H-chromenes that are potent activators of caspase-3, a key executioner caspase. tcmsp-e.combohrium.com

Cell Cycle Arrest: In addition to inducing apoptosis directly, these compounds can cause cancer cells to arrest in the G2/M phase of the cell cycle. bohrium.com

Furthermore, the related compound LY294002, which features a 2-morpholino-4H-chromen-4-one core, is known to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis in various cancer cells. nih.govselleckchem.com

Signaling Pathway Modulation (e.g., TLR4/MAPK)

Chronic inflammation is a key factor in numerous diseases, and signaling pathways that control the inflammatory response are important therapeutic targets. The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune system and in triggering pro-inflammatory responses. nih.govresearchgate.net

Research has shown that derivatives of 2-phenyl-4H-chromen-4-one can act as anti-inflammatory agents by inhibiting the TLR4/MAPK signaling pathway. nih.gov In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent activator of TLR4, a lead chromen-4-one compound was found to:

Decrease the expression of TLR4 and its downstream adapter protein MyD88 in a dose-dependent manner. nih.gov

Inhibit the activation of the mitogen-activated protein kinases (MAPKs) signaling pathway. nih.gov

Suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

These results indicate that compounds based on the chromen-4-one structure can modulate key inflammatory pathways, suggesting their potential for treating inflammatory diseases. nih.gov

DNA-Dependent Protein Kinase Pathway Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks, one of the most lethal forms of DNA damage. nih.gov As cancer cells often have defects in DNA repair and rely on specific pathways for survival, inhibiting DNA-PK is a promising strategy to sensitize tumors to radiation and chemotherapy. The 2-morpholino-4H-chromen-4-one scaffold has been identified as a key pharmacophore for potent DNA-PK inhibitors. nih.gov

A notable example is NU7441 (8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), which is a highly potent and selective inhibitor of DNA-PK. nih.govbohrium.com Structure-activity relationship studies have led to the synthesis of numerous analogues with significant DNA-PK inhibitory activity. nih.govnih.gov Some of these compounds exhibit dual inhibition, targeting both DNA-PK and phosphatidylinositol 3-kinase (PI3K), another related kinase involved in cell signaling and survival. nih.gov The well-known PI3K inhibitor LY294002, which contains the 2-morpholino-4H-chromen-4-one structure, is also a recognized inhibitor of DNA-PK. selleckchem.commedchemexpress.com

Inhibitory Activity of Selected Morpholino-Chromen-4-one Analogues Against DNA-PK
CompoundDNA-PK IC₅₀ (nM)Reference
NU744130 - 42 nih.govnih.gov
Compound 39*5.0 nih.gov
Pyridopyrimidin-4-one analogue**8 nih.gov
LY2940021400 medchemexpress.com

*Compound 39: 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thio-phen-1-yl)acetamide

**2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide

Müller Cell Proliferation Suppression

Müller cells are the principal glial cells of the retina, and their reactive gliosis, characterized by proliferation and changes in gene expression, is a hallmark of retinal diseases like diabetic retinopathy. nih.gov The suppression of this aberrant proliferation is a key therapeutic goal.

As mentioned previously, a 4H-chromen-4-one derivative (compound 12j) was shown to effectively suppress the improper proliferation of Müller cells in an ex vivo retinal explant model of diabetic retinopathy. nih.gov The mechanism for this anti-proliferative effect can be linked to the inhibition of key signaling pathways. The compound LY294002, which shares the morpholino-chromen-4-one core, is a well-characterized inhibitor of the PI3K/Akt pathway. ismrm.orgstemcell.com Inhibition of this pathway is known to reduce cell proliferation and has been shown to do so in various cell types. ismrm.org The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation, and its inhibition by chromen-4-one derivatives provides a clear mechanism for the observed suppression of Müller cell proliferation. nih.govismrm.org

Future Research Directions for 3 Morpholino 4h Chromen 4 One

Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration

Future research will necessitate the adoption of advanced synthetic methodologies to efficiently generate diverse libraries of 3-morpholino-4H-chromen-4-one derivatives. While numerous methods exist for synthesizing the core 4H-chromen-4-one ring system, there is a need to move beyond traditional batch chemistry towards more innovative and high-throughput techniques researchgate.netscispace.com.

Key areas for development include:

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches will enable the rapid creation of large collections of structurally varied chromone (B188151) derivatives. By systematically modifying the morpholine (B109124) ring, the chromenone core, and adding various substituents, researchers can explore a vast chemical space to identify compounds with novel or improved biological activities.

Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to dramatically reduce reaction times, increase product yields, and improve the purity of chromone derivatives mdpi.com. Wider adoption of MAOS can accelerate the hit-to-lead and lead optimization phases of drug discovery programs focused on this scaffold mdpi.com.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based routes to this compound would facilitate more efficient and reproducible production for extensive biological screening and preclinical development.

Green Chemistry Protocols: The development of eco-friendly synthetic methods, such as using greener solvents and catalysts, is crucial for sustainable drug development mdpi.com. Research into one-pot reactions and multicomponent reactions can further enhance the efficiency and environmental friendliness of synthesizing these compounds mdpi.com.

These advanced methods will be instrumental in generating novel analogues for probing complex biological systems and expanding the structure-activity relationship (SAR) landscape.

Identification and Validation of Novel Biological Targets

The 4H-chromen-4-one scaffold is known to interact with a multitude of biological targets, including enzymes implicated in neurodegenerative diseases (e.g., monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE1)) and cancer (e.g., protein kinases, topoisomerases) nih.govresearchgate.netnih.gov. Derivatives have also been developed as ligands for G protein-coupled receptors like GPR55 acs.org.

Future research should focus on:

Target Deconvolution: For compounds like this compound that exhibit a desired phenotypic effect (e.g., anti-proliferative activity), identifying the specific molecular target(s) is a critical next step. Techniques such as chemical proteomics, affinity chromatography, and thermal shift assays can be employed to pull down binding partners from cell lysates.

Phenotypic Screening: Utilizing high-content screening in various disease-relevant cell models can uncover unexpected therapeutic applications. This unbiased approach allows for the discovery of compounds that work through novel mechanisms of action, which can then be investigated to identify the corresponding biological targets.

Computational Target Prediction: In silico methods, including reverse docking and pharmacophore modeling, can screen the structure of this compound against databases of known protein structures to predict potential biological targets. These computational hits must then be validated experimentally.

The identification of novel targets will open up new therapeutic avenues and provide a deeper understanding of the compound's biological activity.

Optimization of Pharmacological Profiles through Targeted Molecular Design

To translate a promising hit compound into a viable drug candidate, its pharmacological profile must be meticulously optimized. This involves enhancing its potency and selectivity while ensuring it possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Future efforts in this area should include:

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound derivatives with their biological targets espublisher.com. This structural understanding can guide the rational design of modifications to improve binding affinity and selectivity utmb.edu.

Pharmacokinetic Profiling: Early in vitro and in silico ADMET profiling is crucial to identify potential liabilities such as poor solubility, low permeability, metabolic instability, or off-target toxicity espublisher.com. Computational tools can predict properties like drug-likeness and bioavailability, guiding chemists to design molecules with better pharmacokinetic profiles nih.govespublisher.com. Subsequent in vivo studies in animal models are then required to validate these predictions and assess the compound's efficacy and safety utmb.edu.

A successful optimization campaign will balance the competing demands of potency, selectivity, and drug-like properties to produce a candidate suitable for clinical development.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Understanding the precise mechanism of action of this compound requires a systems-level approach. Multi-omics technologies, which provide a global snapshot of cellular molecules, are powerful tools for this purpose ajjms.com. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal how a compound affects cellular pathways and networks nih.govnih.govfrontiersin.org.

Future research should leverage multi-omics to:

Elucidate Mechanisms of Action: By treating cells with this compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can map the cellular pathways perturbed by the compound. This can confirm on-target effects and reveal unexpected off-target activities nih.gov.

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict sensitivity or resistance to the compound. For instance, specific genetic mutations or baseline protein expression levels might correlate with a stronger therapeutic response, paving the way for personalized medicine researchgate.net.

Uncover Toxicity Pathways: By revealing unintended changes in cellular pathways, multi-omics can provide early warnings of potential toxicity mechanisms. This information is invaluable for designing safer drugs and managing potential adverse effects.

The integration of these large datasets requires sophisticated bioinformatic tools and can provide a comprehensive picture of the drug's biological impact, far beyond its interaction with a single target nih.govfrontiersin.org.

Development of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways frontiersin.org. The traditional "one drug, one target" paradigm is often insufficient for these conditions. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to engage multiple targets simultaneously—is a promising therapeutic strategy frontiersin.orguta.edu.ly.

The chromone scaffold is an ideal framework for designing MTDLs due to its inherent ability to interact with diverse biological targets nih.govresearchgate.net. Future research should focus on the rational design of this compound-based MTDLs by:

Scaffold Hybridization: Combining the this compound scaffold with other known pharmacophores. For example, linking it to a moiety known to inhibit a different, disease-relevant target could create a dual-action therapeutic agent.

Fragment-Based Design: Using structural information of multiple targets to design a single ligand that can fit into the binding sites of each. The this compound can serve as a core fragment to be elaborated upon.

Computational Drug Design: Utilizing computer-aided drug design (CADD) to model interactions with multiple targets and guide the synthesis of compounds with optimized polypharmacology uta.edu.ly.

This MTDL approach could lead to more effective therapies for complex diseases by modulating interconnected pathological networks, potentially offering superior efficacy and a lower propensity for drug resistance frontiersin.orguta.edu.ly.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-morpholino-4H-chromen-4-one, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step reactions starting from chromen-4-one precursors. For example, 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde is synthesized by reacting morpholine with a chromene derivative in dichloromethane under ice-cooled conditions, followed by recrystallization from 1,4-dioxane . Key parameters include stoichiometric control of morpholine (1:2 molar ratio with the chromene precursor) and temperature (0–5°C for 30 minutes to avoid side reactions). Post-synthesis purification via column chromatography or recrystallization is critical for obtaining >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard. For example, 3-(4-Methylphenyl)-4H-chromen-4-one was characterized using SHELX software for structure refinement (SHELXL-2018/3), with triclinic crystal system parameters: a=6.4514(3)a = 6.4514(3) Å, b=7.0785(4)b = 7.0785(4) Å, c=13.3144(7)c = 13.3144(7) Å . NMR (1^1H and 13^{13}C) and HRMS are complementary for functional group verification. For instance, 13^{13}C-NMR peaks at δ 178.3 ppm confirm the chromen-4-one carbonyl group .

Q. What in vitro assays are suitable for preliminary biological screening of this compound derivatives?

  • Methodology : Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli), with positive controls like ciprofloxacin .
  • Antioxidant potential : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values normalized to doxorubicin .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound analogs?

  • Methodology : Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or EGFR. For example, a derivative with a trifluoromethyl group showed higher binding energy (-9.2 kcal/mol) to COX-2 compared to the parent compound (-7.1 kcal/mol), explaining enhanced anti-inflammatory activity . Meta-analysis of IC₅₀ data across studies using tools like RevMan can highlight assay-specific variability (e.g., solvent effects in DPPH assays) .

Q. What strategies improve regioselectivity in morpholine-functionalized chromen-4-one synthesis?

  • Methodology : Lewis acid catalysts (e.g., ZnCl₂) in Friedel-Crafts reactions direct substitution patterns. For instance, ZnCl₂ in POCl₃ promotes regioselective formation of 6-chloro-2-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,7-dimethyl-4H-chromen-4-one at the 6-position (85% yield) . Solvent polarity (acetonitrile vs. DCM) also modulates selectivity by stabilizing transition states .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound derivatives?

  • Methodology : Crystal packing analysis (Mercury software) reveals intermolecular interactions. For example, 3-(4-Methylphenyl)-4H-chromen-4-one exhibits π-π stacking (3.8 Å) between chromen-4-one rings and C-H···O hydrogen bonds (2.2 Å), which correlate with enhanced thermal stability (TGA decomposition at 280°C) . These features predict solubility and bioavailability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.